Methyl 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate
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Overview
Description
Methyl 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate is a heterocyclic compound that belongs to the pyridazine family It is characterized by a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds have been evaluated for anti-tb and in vitro cytotoxicity .
Mode of Action
It’s worth noting that related compounds have shown binding energy against target protein receptors . This suggests that Methyl 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate may interact with its targets through binding, leading to changes in the function of the target proteins.
Result of Action
Related compounds have shown potential pharmacological activities, suggesting that this compound may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate typically involves the condensation of hydrazine derivatives with β-keto esters. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form the intermediate, which is then cyclized to yield the desired pyridazine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridazine derivatives, which can have different functional groups attached to the ring, enhancing their chemical and biological properties.
Scientific Research Applications
Methyl 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders and cardiovascular diseases.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate
- Methyl 4-(4-chlorophenoxy)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate
Uniqueness
Methyl 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
methyl 4-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-17-12(16)11-10(15)7-8-14(13-11)9-5-3-2-4-6-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KULAPWNHWNNGMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=CC1=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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